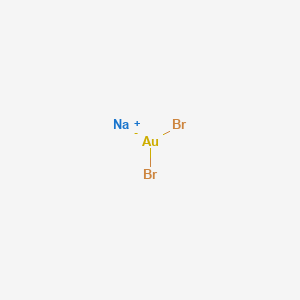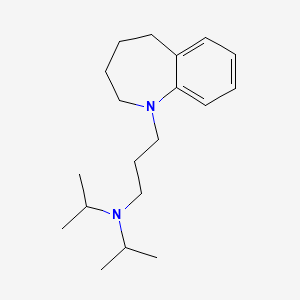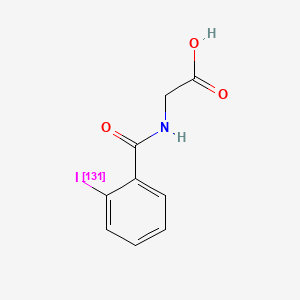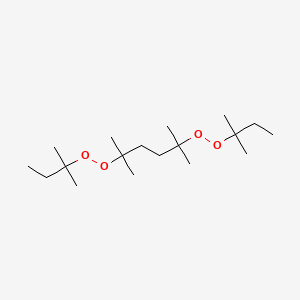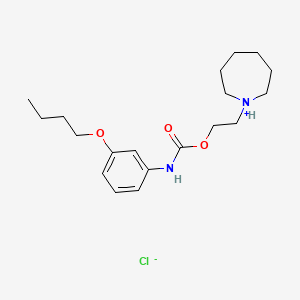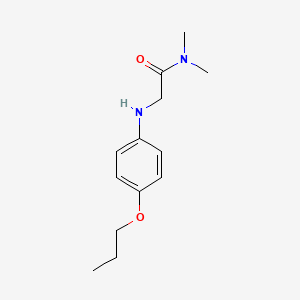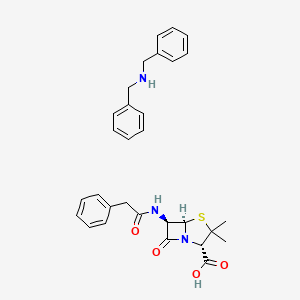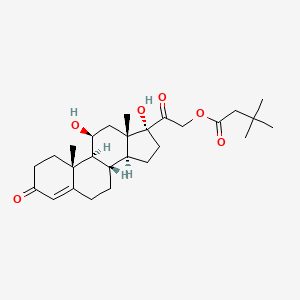![molecular formula C44H54N2O7 B13753269 5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid CAS No. 58162-63-3](/img/structure/B13753269.png)
5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a benzene ring, and an octadecanoylamino group
Preparation Methods
The synthesis of 5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the naphthalene derivative: The starting material, 1-hydroxynaphthalene-2-carboxylic acid, is reacted with appropriate reagents to form the naphthalene derivative.
Coupling with the benzene derivative: The naphthalene derivative is then coupled with a benzene derivative that contains the octadecanoylamino group.
Final assembly: The final step involves the coupling of the intermediate products to form the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other naphthalene and benzene derivatives with different substituents. For example:
Naphthalene-2-carboxylic acid derivatives: These compounds have similar structures but different functional groups, leading to different chemical properties and applications.
Benzene-1,3-dicarboxylic acid derivatives: These compounds also share a similar core structure but differ in their substituents, affecting their reactivity and use.
The uniqueness of 5-[(1-Hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
58162-63-3 |
|---|---|
Molecular Formula |
C44H54N2O7 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
5-[(1-hydroxynaphthalene-2-carbonyl)-[[3-(octadecanoylamino)phenyl]methyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C44H54N2O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-40(47)45-36-22-19-20-32(27-36)31-46(37-29-34(43(50)51)28-35(30-37)44(52)53)42(49)39-26-25-33-21-17-18-23-38(33)41(39)48/h17-23,25-30,48H,2-16,24,31H2,1H3,(H,45,47)(H,50,51)(H,52,53) |
InChI Key |
ZHVDMTBKQQTUPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)CN(C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)C3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


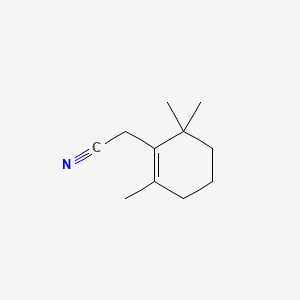
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


